N-acetyl-D-[1-13C]glucosamine (Nacetylglucosamine-13C) is a modified version of the naturally occurring sugar N-acetyl-D-glucosamine (GlcNAc). GlcNAc plays a critical role in various biological processes, including the formation of cell walls in bacteria and fungi, glycosylation of proteins, and the synthesis of glycosaminoglycans, which are essential components of connective tissues PubChem, N-Acetyl-D-Glucosamine: ).
The incorporation of a stable isotope of carbon-13 (¹³C) at the first position of the glucosamine molecule (hence the notation [1-¹³C]) allows researchers to track the movement and metabolism of GlcNAc within cells using a powerful technique called mass spectrometry .
By introducing N-acetyl-D-[1-¹³C]glucosamine into cell cultures, scientists can monitor its incorporation into various cellular products like glycoproteins, glycosaminoglycans, and bacterial cell walls. This allows them to elucidate the specific pathways involved in the biosynthesis of these molecules. For instance, researchers can investigate the enzymes responsible for GlcNAc utilization and identify potential targets for drug development .
N-acetyl-D-[1-¹³C]glucosamine can be a valuable tool in studying how bacteria and fungi utilize different carbon sources. By feeding these organisms media containing the labeled sugar, researchers can track its metabolic fate and determine how efficiently they convert GlcNAc into energy or cellular components. This information can provide insights into the nutritional requirements of microorganisms and their role in various ecosystems .
N-acetyl-D-[1-13C]glucosamine is a stable isotope-labeled derivative of N-acetyl-D-glucosamine, where one carbon atom is replaced with a carbon-13 isotope. This compound is significant in metabolic studies, particularly in understanding carbohydrate metabolism and various biological processes. N-acetyl-D-glucosamine itself is an amino sugar that plays crucial roles in cellular functions, including the synthesis of glycosaminoglycans, which are essential components of the extracellular matrix and connective tissues.
N-acetyl-D-[1-13C]glucosamine itself does not have a specific mechanism of action. Its primary function lies in serving as a tracer molecule. When incorporated into biological molecules, the ¹³C isotope allows researchers to track the molecule's pathway within cells or organisms using techniques like mass spectrometry or nuclear magnetic resonance (NMR) []. This information is valuable for understanding various cellular processes involving glycosylation and metabolism.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as sodium borohydride for reduction. The specific conditions and reagents determine the major products formed from these reactions.
N-acetyl-D-glucosamine exhibits various biological activities, primarily related to its role in inflammation and immune response modulation. It has been shown to enhance immune system function and may aid in treating inflammatory diseases, including osteoarthritis. Its derivatives are also being investigated for their potential anti-inflammatory effects, contributing to the development of therapeutic agents
The synthesis of N-acetyl-D-[1-13C]glucosamine typically involves: Industrial production often utilizes chitin, a natural polymer sourced from crustacean shells, as a starting material for enzymatic hydrolysis to produce N-acetyl-D-glucosamine
N-acetyl-D-[1-13C]glucosamine has diverse applications: Its labeling with carbon-13 enhances its utility in research, allowing for more precise tracking of metabolic processes . Interaction studies involving N-acetyl-D-[1-13C]glucosamine focus on its role in cellular signaling and its impact on various biological pathways. Research indicates that it can influence the behavior of immune cells and contribute to the modulation of inflammatory responses. These studies often utilize labeled compounds to trace interactions at a molecular level, providing insights into its mechanisms of action
N-acetyl-D-[1-13C]glucosamine is unique due to its stable isotope labeling. This feature allows for precise tracking in metabolic studies, making it invaluable for research that requires detailed analyses of biochemical processes. Its ability to provide insights into metabolic pathways distinguishes it from other similar compounds, which do not possess this isotopic labeling capability
Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for characterizing N-acetyl-D-[1-13C]glucosamine, providing detailed structural information through multiple analytical approaches. The presence of carbon-13 labeling at the anomeric position enhances spectral resolution and enables sophisticated conformational studies. Carbon-13 nuclear magnetic resonance spectroscopy of N-acetyl-D-[1-13C]glucosamine reveals distinct chemical shift patterns that differentiate between anomeric configurations and conformational states [1] [2]. The labeled carbon-13 at position C1 produces enhanced signal intensity, facilitating precise chemical shift assignments and conformational analysis. The anomeric carbon resonances exhibit characteristic chemical shift values at 93.6 parts per million for the alpha-trans form and 97.7 parts per million for the beta-trans form [1]. These chemical shifts reflect the different stereochemical environments of the anomeric center in the two configurations. The C2 carbon bearing the N-acetyl substituent resonates at 56.9 parts per million in the alpha-trans form and 59.5 parts per million in the beta-trans form [1]. The carbonyl carbon C1' of the acetyl group displays chemical shifts at 177.3 parts per million for alpha-trans and 177.5 parts per million for beta-trans conformations [1]. The acetyl methyl carbon C2' resonates at 24.7 parts per million and 24.9 parts per million for alpha-trans and beta-trans forms respectively [1]. Conformational analysis reveals the presence of minor cis conformers, which exhibit distinct chemical shift patterns. The alpha-cis form shows the anomeric carbon at 94.3 parts per million, while the beta-cis form resonates at 97.9 parts per million [1]. The C2 carbon chemical shifts show significant differences between cis and trans forms, with upfield shifts observed for the cis conformers [1]. Proton nuclear magnetic resonance spectroscopy provides comprehensive chemical shift assignments for all observable proton environments in N-acetyl-D-[1-13C]glucosamine [1] [3]. The anomeric proton H1 exhibits distinct chemical shifts at 5.20 parts per million for the alpha configuration and 4.70 parts per million for the beta configuration [1]. The H2 proton bearing the N-acetyl substituent resonates at 3.86 parts per million in alpha-trans and 3.66 parts per million in beta-trans forms [1]. Significant chemical shift variations occur between cis and trans conformers, with the H2 proton showing upfield shifts of approximately 0.3-0.4 parts per million in cis forms compared to their trans counterparts [1]. The amide proton exhibits particularly diagnostic chemical shifts, resonating at 8.10 parts per million for alpha-trans and 8.19 parts per million for beta-trans forms [1]. The cis conformers display characteristic upfield shifts with amide protons at 7.12 parts per million for alpha-cis and 7.53 parts per million for beta-cis [1]. Ring protons H3, H4, and H5 display chemical shifts in the range of 3.45-3.86 parts per million, with variations dependent on anomeric configuration and conformational state [1]. The exocyclic CH2OH protons (H6a/b) appear as multiplets in the range of 3.78-3.92 parts per million [1]. Two-dimensional nuclear magnetic resonance experiments, including heteronuclear single quantum coherence and total correlation spectroscopy, provide critical connectivity information and enable complete structural characterization [1] [2] [4] [5]. Heteronuclear single quantum coherence experiments establish direct carbon-proton connectivity through one-bond couplings, facilitating unambiguous chemical shift assignments [1]. Total correlation spectroscopy experiments reveal spin system connectivity through multiple-bond scalar couplings, enabling complete assignment of the pyranose ring system [1] [5]. The combination of heteronuclear single quantum coherence and total correlation spectroscopy techniques provides comprehensive structural information for both major trans and minor cis conformers [1]. Advanced two-dimensional experiments adapted from protein nuclear magnetic resonance methodology enable measurement of eight vicinal scalar coupling constants within the N-acetyl group [1]. These experiments include HNCA[HA]-E.COSY for measuring three-bond nitrogen-hydrogen to H2 coupling, HNCA[CB]-E.COSY for nitrogen to carbon couplings, and specialized experiments for carbon-carbon couplings [1]. The three-bond coupling constant between nitrogen and H2 (³JN,H2) exhibits values of 8.8 hertz for alpha-trans and 9.5 hertz for beta-trans forms, with larger values of 10.6 hertz and 10.2 hertz observed for the corresponding cis forms [1]. The three-bond coupling between nitrogen and the carbonyl carbon C2' (³JN,C2') provides particularly diagnostic information for distinguishing cis and trans conformations, with values of approximately 0.9 hertz for trans forms and 4.0-4.5 hertz for cis forms [1]. Vibrational spectroscopy provides complementary structural information through analysis of molecular vibrations and their characteristic frequencies. Both infrared and Raman spectroscopic techniques reveal detailed information about functional group environments and hydrogen bonding interactions. Infrared spectroscopy of N-acetyl-D-glucosamine reveals characteristic absorption bands that enable identification of functional groups and conformational states [6] [7] [8]. The broad O-H stretching region between 3200-3600 wavenumbers contains multiple overlapping bands corresponding to different hydroxyl group environments and hydrogen bonding interactions [6] [7]. The amide I band, corresponding to C=O stretching vibration, appears as a strong absorption at approximately 1650 wavenumbers [6] [7]. This band is sensitive to amide conformation and hydrogen bonding environments. The amide II band, involving N-H bending and C-N stretching motions, occurs at approximately 1550 wavenumbers [6] [7]. C-H stretching vibrations appear in the region 2800-3000 wavenumbers, with specific bands for anomeric C-H, ring C-H, and methyl C-H environments [6] [7]. The fingerprint region below 1500 wavenumbers contains numerous bands corresponding to C-O stretching, C-C stretching, and various bending motions [6] [7]. Density functional theory calculations enable assignment of specific vibrational modes to observed infrared bands [6] [7]. The scaled quantum mechanical method corrects for systematic errors in calculated harmonic frequencies, improving agreement between calculated and experimental spectra [6] [7]. Based on these calculations, 64 bands in the 4000-50 wavenumber range have been assigned for N-acetyl-D-glucosamine [6] [7]. Far-infrared spectroscopy reveals low-frequency vibrational modes corresponding to collective molecular motions and intermolecular interactions [9] [8] [10]. Terahertz time-domain spectroscopy identifies a strong spectral peak at 60 wavenumbers, which constitutes the main signature of N-acetyl-D-glucosamine in the terahertz band [9] [8] [10]. Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy [11] [12] [13] [14]. The C-O stretching region between 1000-1200 wavenumbers contains multiple bands sensitive to ring conformation and hydroxyl group orientations [11] [12]. The anomeric C-H bending region around 1300-1400 wavenumbers provides information about anomeric configuration [11] [12]. Differences in Raman intensity patterns between alpha and beta anomers enable configurational analysis [11] [12]. Raman optical activity spectroscopy exhibits extraordinary sensitivity to stereochemistry and provides detailed information about absolute configuration and conformational preferences [11] [12] [13] [14]. The combination of density functional theory calculations with molecular dynamics simulations enables interpretation of Raman optical activity spectra and characterization of conformational dynamics [11] [12] [13] [14]. The C-C stretching region in Raman spectra contains bands sensitive to ring puckering and glycosidic linkage geometry [11] [12]. Low-frequency Raman modes below 500 wavenumbers correspond to ring deformation and intermolecular interactions [11] [12]. Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for N-acetyl-D-[1-13C]glucosamine [15] [16] [17] [18]. The molecular ion peak appears at mass-to-charge ratio 222, reflecting the incorporation of one carbon-13 atom increasing the molecular weight by one mass unit compared to the unlabeled compound [16] [17]. Electrospray ionization mass spectrometry enables analysis in both positive and negative ion modes [16] [17]. In negative ion mode, the deprotonated molecular ion [M-H]⁻ appears at mass-to-charge ratio 220.3, with characteristic fragmentation patterns including loss of the acetyl group (mass-to-charge ratio 118.9) and other ring fragmentation pathways [16]. Tandem mass spectrometry provides detailed fragmentation analysis through collision-induced dissociation [16] [17]. Multiple reaction monitoring enables selective detection and quantification using specific mass transition pairs [16]. The mass transition 220.3→118.9 serves as the primary quantitative transition for N-acetyl-D-glucosamine analysis [16]. Gas chromatography-mass spectrometry analysis requires derivatization to enhance volatility and thermal stability [17] [18] [19]. Trimethylsilylation produces multiple derivatives depending on the number of hydroxyl groups protected, resulting in complex mass spectral patterns [18] [19]. The base peak typically appears at mass-to-charge ratio 73, corresponding to the trimethylsilyl cation [18] [19]. High-resolution mass spectrometry provides accurate mass measurements enabling molecular formula confirmation and detection of isotopic labeling [17]. The exact mass of the carbon-13 labeled compound is 222.09300 atomic mass units [17]. X-ray crystallographic analysis provides definitive structural information about solid-state molecular geometry and packing arrangements [20] [21] [22] [23]. N-acetyl-D-glucosamine crystallizes in the orthorhombic system with space group P2₁2₁2₁ [20] [21]. Unit cell dimensions for crystalline N-acetyl-D-glucosamine are a = 78.1 angstroms, b = 97.2 angstroms, and c = 100.7 angstroms [20] [21]. The asymmetric unit contains two molecules, indicating dimeric packing arrangements in the crystal lattice [20] [21]. Crystal structure analysis reveals that the alpha anomer predominates in the solid state, consistent with solution-phase nuclear magnetic resonance observations [22]. The pyranose ring adopts the ⁴C₁ chair conformation with the N-acetyl group in an equatorial position [22]. Hydrogen bonding networks stabilize the crystal structure through intermolecular interactions between hydroxyl groups and the acetamido functionality [20] [21] [22]. The acetyl group participates in hydrogen bonding through both the carbonyl oxygen and the amide nitrogen [20] [21] [22]. The conformational preferences observed in crystal structures provide important validation for solution-phase conformational studies [1] [22]. The preferred anti conformation of the H2-NH torsion angle observed in solution corresponds well with solid-state structural data [1] [22]. Crystallographic studies of related N-acetyl-D-glucosamine derivatives and enzymatic complexes provide additional structural context [20] [24] [25] [26]. These studies reveal the importance of N-acetyl-D-glucosamine as a substrate and binding partner in various biological systems [20] [24] [25] [26].
Similar Compounds
Compound Name Description Unique Features N-acetyl-D-glucosamine Non-labeled version widely used in similar applications Lacks tracing capability N-acetylgalactosamine An amino sugar with distinct biological roles Different structural properties Glucosamine A precursor in glycosaminoglycan biosynthesis Commonly used in dietary supplements Uniqueness
Nuclear Magnetic Resonance Spectroscopy
Carbon-13 Nuclear Magnetic Resonance Spectral Analysis
Carbon Position α-trans (ppm) α-cis (ppm) β-trans (ppm) β-cis (ppm) C1 (labeled) 93.6 94.3 97.7 97.9 C2 56.9 60.7 59.5 64.0 C3 73.5 74.1 76.7 77.1 C4 72.8 n.d. 72.6 n.d. C5 74.3 n.d. 78.6 n.d. C6 63.4 n.d. 63.5 n.d. C1' (C=O) 177.3 179.5 177.5 180.4 C2' (CH3) 24.7 22.6 24.9 23.0 Proton Nuclear Magnetic Resonance Chemical Shift Assignments
Proton Position α-trans (ppm) α-cis (ppm) β-trans (ppm) β-cis (ppm) NH 8.10 7.12 8.19 7.53 H1 5.20 5.26 4.70 4.70 H2 3.86 3.58 3.66 3.30 H3 3.75 3.74 3.52 3.47 H4 3.47 3.51 3.45 n.d. H5 3.84 3.86 3.45 n.d. H6a/b 3.83/3.78 3.80/3.78 3.89/3.74 3.92/3.75 H2' (CH3) 2.04 2.03 2.04 2.03 Two-Dimensional Nuclear Magnetic Resonance Techniques
J-coupling α-trans (Hz) α-cis (Hz) β-trans (Hz) β-cis (Hz) ³JN,H2 8.8±0.02 10.6±0.18 9.5±0.01 10.2±0.26 ³JH2,C1' 2.8±0.11 3.3±0.02 3.4±0.04 2.6±0.23 ³JN,C1 0.4±0.01 0.7±0.09 0.6±0.02 0.7±0.06 ³JN,C3 0.9±0.02 0.7±0.11 0.8±0.01 0.9±0.24 ³JN,C2' 0.9±0.05 4.5±0.11 0.9±0.06 4.0±0.07 Vibrational Spectroscopy
Infrared Spectral Characteristics
Raman Spectroscopic Profiles
Mass Spectrometry Analysis
X-ray Crystallography
XLogP3
Dates
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